molecular formula C12H10N2O7 B8164163 2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate

2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate

Cat. No.: B8164163
M. Wt: 294.22 g/mol
InChI Key: ATKPAMKYLWDCMG-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C12H10N2O7 It is a derivative of benzoic acid and contains a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate typically involves the esterification of 3-methoxy-2-nitrobenzoic acid with N-hydroxysuccinimide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide or thiols, typically in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

    Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may involve sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiols.

    Reduction: The major product is the corresponding amine derivative.

    Hydrolysis: The products are 3-methoxy-2-nitrobenzoic acid and N-hydroxysuccinimide.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the bioactive molecule derived from this compound .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl 3-methoxy-4-nitrobenzoate: Similar structure but with a different position of the nitro group.

    2,5-Dioxopyrrolidin-1-yl acrylate: Contains an acrylate group instead of a benzoate moiety.

    2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: A more complex structure with additional functional groups.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methoxy-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O7/c1-20-8-4-2-3-7(11(8)14(18)19)12(17)21-13-9(15)5-6-10(13)16/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKPAMKYLWDCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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